Zoptarelin Doxorubicin

Description

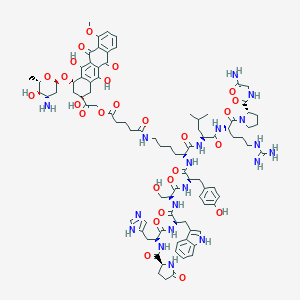

Structure

2D Structure

Properties

CAS No. |

139570-93-7 |

|---|---|

Molecular Formula |

C91H117N19O26 |

Molecular Weight |

1893.0 g/mol |

IUPAC Name |

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C91H117N19O26/c1-44(2)31-58(83(125)104-57(17-11-29-98-90(94)95)89(131)110-30-12-18-63(110)88(130)100-40-67(93)114)105-81(123)55(16-7-8-28-97-68(115)20-10-21-70(117)134-42-66(113)91(132)36-52-73(65(37-91)136-71-35-53(92)76(118)45(3)135-71)80(122)75-74(78(52)120)77(119)51-14-9-19-64(133-4)72(51)79(75)121)103-84(126)59(32-46-22-24-49(112)25-23-46)106-87(129)62(41-111)109-85(127)60(33-47-38-99-54-15-6-5-13-50(47)54)107-86(128)61(34-48-39-96-43-101-48)108-82(124)56-26-27-69(116)102-56/h5-6,9,13-15,19,22-25,38-39,43-45,53,55-63,65,71,76,99,111-112,118,120,122,132H,7-8,10-12,16-18,20-21,26-37,40-42,92H2,1-4H3,(H2,93,114)(H,96,101)(H,97,115)(H,100,130)(H,102,116)(H,103,126)(H,104,125)(H,105,123)(H,106,129)(H,107,128)(H,108,124)(H,109,127)(H4,94,95,98)/t45-,53-,55+,56-,57-,58-,59-,60-,61-,62-,63-,65-,71-,76+,91-/m0/s1 |

InChI Key |

OOUACICUAVTCEC-LZHWUUGESA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)NCC(=O)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCC(=O)N1)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O |

Other CAS No. |

139570-93-7 |

Synonyms |

AEZS-108 AN-152 LHRH, lysine(6)-doxorubicin luteinizing hormone-releasing factor (pig), 6-(N6-(5-(2-(4- ((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)- 1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11- dioxo-2-naphthacenyl)-2-oxoethoxy)-1,5-dioxopentyl)-D- lysine)-, (2S-cis)- Lys(6)-LHRH-doxorubicin ZEN-008 zoptarelin doxorubicin |

Origin of Product |

United States |

Molecular Design and Synthesis Strategies of Zoptarelin Doxorubicin

Constituent Components and Their Role in Conjugate Efficacy

The efficacy of zoptarelin doxorubicin (B1662922) is a direct result of the functions of its two main components: the cytotoxic payload and the homing peptide.

Doxorubicin as the Cytotoxic Payload

Doxorubicin is a well-established anthracycline antibiotic used in cancer chemotherapy. creative-biolabs.commedchemexpress.com Its primary mechanism of action involves intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication. creative-biolabs.comnih.gov This disruption of DNA replication ultimately leads to cell death. creative-biolabs.com While effective, doxorubicin's use as a standalone agent can be limited by significant side effects, including cardiotoxicity. creative-biolabs.comnih.gov In the context of zoptarelin doxorubicin, the targeted delivery aims to concentrate the cytotoxic effects of doxorubicin within the tumor cells, thereby potentially reducing systemic toxicity. creative-biolabs.combiomolther.org

Table 1: Research Findings on Doxorubicin as a Cytotoxic Payload

| Finding | Reference |

|---|---|

| Doxorubicin is a cytotoxic anthracycline antibiotic that inhibits topoisomerase II. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |

| It is used in the treatment of a wide range of cancers. creative-biolabs.comnih.gov | creative-biolabs.comnih.gov |

| A major limitation of doxorubicin is its potential for cardiotoxicity. creative-biolabs.comnih.gov | creative-biolabs.comnih.gov |

Luteinizing Hormone-Releasing Hormone (LHRH) Analog as the Homing Peptide

The targeting component of this compound is an analog of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). nih.govmdpi.com Many types of cancer cells, including those of the breast, ovary, endometrium, and prostate, have been found to express LHRH receptors on their surface. researchgate.netmdpi.commdpi.com The LHRH analog acts as a "homing device," binding to these receptors and facilitating the internalization of the entire conjugate into the cancer cell. acs.org

The specific LHRH analog used in this compound is [D-Lys6]LHRH. nih.govmdpi.com This synthetic peptide was chosen for its high binding affinity to LHRH receptors found on cancer cells. mdpi.comresearchgate.net The D-lysine at position 6 provides a stable site for the attachment of the doxorubicin molecule via a linker. researchgate.net This specific modification allows for the creation of a stable conjugate that can effectively seek out and bind to its target. nih.gov

Linker Chemistry and Intracellular Cleavage Mechanisms

The linker is a critical component of this compound, connecting the doxorubicin payload to the LHRH analog. Its design is crucial for the stability of the conjugate in the bloodstream and the controlled release of the cytotoxic agent within the target cell. mdpi.comfrontiersin.org

Design Principles of the Linker Moiety (e.g., Glutaric Acid Spacer)

In this compound, doxorubicin is attached to the D-Lys6 of the LHRH analog through a glutaric acid spacer, forming an ester bond. mdpi.comfrontiersin.orgfrontiersin.org The use of a spacer like glutaric acid can help to overcome steric hindrance that might otherwise interfere with the binding of the LHRH analog to its receptor or the activity of the doxorubicin once released. acs.orgsirim.my The design of the linker is intended to be stable in the circulatory system but susceptible to cleavage once inside the cancer cell. frontiersin.org

Influence of Linker Stability on Controlled Drug Release

Table 2: Research Findings on Linker Chemistry

| Finding | Reference |

|---|---|

| Glutaric acid is used as a spacer in drug conjugates to facilitate conjugation and overcome steric hindrance. acs.orgsirim.myfigshare.com | acs.orgsirim.myfigshare.com |

| Linker stability is crucial to prevent premature drug release and systemic toxicity. frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |

| The ester bond in the linker is designed to be cleaved by intracellular enzymes. mdpi.com | mdpi.com |

Table of Compounds

| Compound Name |

|---|

| Doxorubicin |

| D-Lys6-LHRH |

| Glutaric Acid |

Synthetic Methodologies for Conjugate Assembly

The assembly of this compound, a complex peptide-drug conjugate, relies on a meticulously planned solid-phase peptide synthesis (SPPS) strategy. This approach allows for the sequential construction of the peptide backbone on a solid support, followed by the strategic introduction of the linker and the cytotoxic doxorubicin payload. The synthesis was first described by the laboratory of Andrew V. Schally. nih.gov

The core of this compound is the luteinizing hormone-releasing hormone (LHRH) analog, [D-Lys6]LHRH, which has the sequence pyroGlu-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH2. nih.govbeilstein-journals.org The synthesis of this peptide component is typically accomplished using a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy on a solid support. beilstein-journals.orggoogleapis.com This methodology involves the use of Fmoc for temporary protection of the α-amino group of the incoming amino acid and acid-labile tert-butyl-based protecting groups for the side chains of reactive amino acids (e.g., Ser, Tyr, Arg). csic.es

The synthesis commences with the anchoring of the C-terminal amino acid, Glycine, to a suitable resin, often a Rink Amide resin, which upon cleavage yields the desired C-terminal amide functionality. thaiscience.info The peptide chain is then elongated in a stepwise manner from the C-terminus to the N-terminus. Each cycle of amino acid addition involves two key steps:

Fmoc-deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov

Coupling: The acylation of the newly liberated N-terminal amine with the carboxyl group of the next Fmoc-protected amino acid. This reaction is facilitated by a coupling agent to form the peptide bond. Common coupling reagents used for such syntheses include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) and a base like N,N-diisopropylethylamine (DIEA). pnas.orgresearchgate.netnih.gov

A critical aspect of the synthesis is the incorporation of the D-Lysine at position 6 with an orthogonal protecting group on its ε-amino side chain. This protecting group must be stable to the conditions of both Fmoc deprotection (piperidine/DMF) and final peptide cleavage from the resin but removable under specific conditions to allow for the selective attachment of the linker.

Once the linear peptide sequence is fully assembled, the N-terminal glutamic acid is cyclized to form the pyroglutamyl (pGlu) residue. This is often achieved on-resin through mild acid-catalyzed lactamization.

The subsequent crucial step is the introduction of the glutaric acid linker. This is accomplished by first selectively deprotecting the ε-amino group of the D-Lys6 residue. The resin-bound peptide is then acylated with glutaric anhydride (B1165640) in the presence of a base like triethylamine (B128534) in DMF. pnas.org This reaction forms a stable amide bond between the lysine (B10760008) side chain and one of the carboxylic acid groups of glutaric acid, leaving the other carboxylic acid group free for conjugation.

The final stage of the solid-phase construction is the conjugation of doxorubicin. The free carboxylic acid of the peptide-bound glutarate linker is activated in situ. This can be achieved by forming an active ester, for instance, a 1-hydroxybenzotriazole (B26582) (HOBt) ester, using a coupling agent such as DIC. pnas.org This activated linker is then reacted with doxorubicin. The conjugation occurs via an esterification reaction between the activated glutaryl group and the C-14 primary hydroxyl group of doxorubicin, forming a biodegradable ester linkage. beilstein-journals.orgrroij.comtandfonline.com

After the complete assembly of the this compound conjugate on the solid support, the final product is cleaved from the resin and all remaining side-chain protecting groups are simultaneously removed. This is typically accomplished by treating the resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) in the presence of scavengers (e.g., water, triisopropylsilane) to prevent side reactions with sensitive residues like Tryptophan. thaiscience.infonih.gov

The crude product obtained after cleavage is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final, highly pure this compound conjugate.

| Synthesis Step | Description | Key Reagents/Conditions | Reference |

| Peptide Synthesis | Stepwise elongation of the peptide chain on a solid support. | Fmoc/tBu chemistry, Rink Amide resin, DIC/HOBt or HBTU/DIEA, Piperidine/DMF | beilstein-journals.orggoogleapis.comnih.gov |

| Linker Attachment | Acylation of the D-Lys6 side chain with glutaric acid. | Selective deprotection of Lys side chain, Glutaric anhydride, Triethylamine/DMF | pnas.org |

| Drug Conjugation | Esterification of the linker with doxorubicin. | Doxorubicin, DIC, HOBt | pnas.orgrroij.com |

| Cleavage & Deprotection | Release of the conjugate from the resin and removal of protecting groups. | Trifluoroacetic acid (TFA), scavengers | thaiscience.infonih.gov |

| Purification | Isolation of the final product. | Reverse-Phase HPLC | pnas.org |

Mechanism of Action and Cellular Biology of Zoptarelin Doxorubicin

Gonadotropin-Releasing Hormone Receptor (GnRH-R) Binding and Selectivity

The effectiveness of zoptarelin doxorubicin (B1662922) hinges on its ability to selectively bind to GnRH-R, which is found in abundance on the surface of various cancer cells. wikipedia.orgoup.com This targeted binding is a key feature that distinguishes it from untargeted chemotherapy. wikipedia.org

Receptor Expression Profiles in Malignant Tissues

The GnRH-R is aberrantly present on the cell surfaces of a significant percentage of several types of cancers. For instance, approximately 80% of endometrial and ovarian cancers, 86% of prostate cancers, and about 50% of breast cancers express this receptor. wikipedia.org Its expression is also found to a lesser extent in other malignancies, including bladder, colorectal, and pancreatic cancers, as well as sarcomas, lymphomas, melanomas, and renal cell carcinomas. wikipedia.org In contrast, the expression of GnRH-R in normal tissues is primarily limited to the pituitary gland, reproductive organs, and hematopoietic stem cells. wikipedia.org Research has also identified GnRH-R expression in uveal melanoma.

| Tissue Type | GnRH-R Expression Profile |

| Malignant Tissues | |

| Endometrial Cancer | ~80% of cases wikipedia.org |

| Ovarian Cancer | ~80% of cases wikipedia.org |

| Prostate Cancer | 86% of cases wikipedia.org |

| Breast Cancer | ~50% of cases wikipedia.org |

| Uveal Melanoma | Expression identified |

| Bladder Cancer | Expressed to a lesser extent wikipedia.org |

| Colorectal Cancer | Expressed to a lesser extent wikipedia.org |

| Pancreatic Cancer | Expressed to a lesser extent wikipedia.org |

| Normal Tissues | |

| Pituitary Gland | Primarily expressed wikipedia.org |

| Reproductive Organs | Primarily expressed wikipedia.org |

| Hematopoietic Stem Cells | Primarily expressed wikipedia.org |

Binding Affinity and Competitive Inhibition Studies

Zoptarelin doxorubicin demonstrates a high binding affinity for the GnRH-R. nih.gov Studies have shown that the uptake of this compound can be competitively blocked by an excess of another GnRH agonist, confirming that its entry into cells is specifically mediated by the GnRH receptor. frontiersin.orgmdpi.com In fact, no intracellular this compound was found in tumor cell lines that lack membrane GnRH receptors. frontiersin.orgmdpi.com This selective, receptor-mediated effect makes it more potent than doxorubicin alone in inhibiting the growth of GnRH-R-positive cancer cell lines in vitro. frontiersin.orgnih.gov

Receptor-Mediated Internalization Pathway

Once this compound binds to the GnRH-R on the cancer cell surface, the entire complex is internalized, or taken into the cell. wikipedia.orgresearchgate.net This process is a crucial step in delivering the cytotoxic payload directly to the target cell.

Endocytic Mechanisms of this compound Uptake

The internalization of the this compound/GnRH-R complex occurs through a process called receptor-mediated endocytosis. nih.govuea.ac.uk This process involves the formation of coated vesicles, which are small sacs that pinch off from the cell membrane and carry the complex into the cell. nih.govresearchgate.net This specific uptake mechanism allows the compound to bypass the multidrug resistance protein-1 (MDR-1) system, which is a common mechanism by which cancer cells develop resistance to chemotherapy drugs. mdpi.com

Intracellular Trafficking and Nuclear Localization

Following internalization, the this compound complex is trafficked within the cell. The doxorubicin component is then cleaved from the GnRH analog and accumulates in the cell's nucleus. mdpi.comnih.govresearchgate.net This targeted delivery to the nucleus is critical for the drug's cytotoxic action. nih.gov

Doxorubicin Release and Intracellular Pharmacodynamics

The final step in the mechanism of action of this compound is the release of doxorubicin and its subsequent effects within the cancer cell. After the this compound/GnRH-R complex is internalized, the doxorubicin is released from the GnRH analog. mdpi.com The freed doxorubicin then accumulates in the nucleus, where it can exert its cytotoxic effects. nih.govresearchgate.netnih.gov The primary mechanism of doxorubicin's anticancer activity is believed to be through its intercalation into DNA, which leads to the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. springer.com This ultimately results in DNA damage and the induction of apoptosis, or programmed cell death. nih.govresearchgate.netnih.gov

Enzymatic or pH-Dependent Cleavage within the Cellular Compartment

Following internalization, the this compound conjugate is trafficked through the endocytic pathway, moving from early endosomes to late endosomes and ultimately to lysosomes. mdpi.commdpi.com The release of the active doxorubicin payload occurs within these cellular compartments, primarily through enzymatic cleavage. beilstein-journals.org

This compound features a glutaric acid linker that creates an ester bond between the [D-Lys(6)]-GnRH peptide carrier and doxorubicin. beilstein-journals.orgfrontiersin.org This ester linkage is susceptible to hydrolysis by specific enzymes present within the cell. beilstein-journals.org Research has identified that tumor-specific carboxylesterases, which are abundant in lysosomes, are responsible for cleaving this bond. beilstein-journals.orgbioscientifica.comelte.hu The acidic environment of the lysosomes, with a pH ranging from 4.5 to 6.0, is conducive to this enzymatic degradation process. mdpi.com This targeted release mechanism is crucial, as the conjugate must remain stable in the bloodstream to prevent premature release of doxorubicin and minimize systemic toxicity. frontiersin.orgbioscientifica.com Once the linker is cleaved, free doxorubicin is liberated within the lysosome and can then diffuse into the cytoplasm and subsequently translocate to the nucleus to exert its cytotoxic effects. unirioja.es

| Cellular Compartment | Key Process | Primary Mechanism | Enzymes/Conditions | Outcome |

|---|---|---|---|---|

| Early/Late Endosome | Intracellular Trafficking | Vesicular transport of the intact conjugate | Acidifying pH | Transport to Lysosome |

| Lysosome | Payload Release | Enzymatic Cleavage | Carboxylesterases; Acidic pH (4.5-6.0) | Liberation of free Doxorubicin |

Doxorubicin's Interaction with Nuclear Targets

The cytotoxic activity of the released doxorubicin is primarily executed within the cell nucleus, where it disrupts DNA-related processes essential for cancer cell survival and proliferation. frontiersin.org

Doxorubicin employs a dual-pronged attack on nuclear DNA. beilstein-journals.org Its primary mechanisms of action are DNA intercalation and the inhibition of the enzyme topoisomerase II. beilstein-journals.orguniroma1.it

DNA Intercalation: Doxorubicin possesses a planar anthracycline ring system that allows it to slide between the base pairs of the DNA double helix. beilstein-journals.orgnih.gov This insertion, or intercalation, distorts the structure of the DNA, creating a physical blockade that interferes with the molecular machinery of DNA replication and transcription, ultimately inhibiting the synthesis of DNA and mRNA. beilstein-journals.org

Topoisomerase II Inhibition: Topoisomerase II is a vital nuclear enzyme that temporarily cuts and re-ligates the double strands of DNA to manage topological challenges during replication and transcription. Doxorubicin interferes with this process by stabilizing the complex formed between topoisomerase II and the cleaved DNA strands. beilstein-journals.org This prevents the enzyme from re-ligating the breaks, leading to the accumulation of permanent and lethal double-strand breaks in the cancer cell's genome. beilstein-journals.org

| Mechanism | Molecular Target | Description of Interaction | Consequence |

|---|---|---|---|

| DNA Intercalation | DNA Double Helix | The planar rings of doxorubicin insert between DNA base pairs. | Blocks DNA replication and transcription machinery. |

| Topoisomerase II Inhibition | Topoisomerase II-DNA Complex | Doxorubicin traps the enzyme after it has cut the DNA strands, preventing re-ligation. | Accumulation of DNA double-strand breaks. |

The extensive DNA damage inflicted by doxorubicin serves as a powerful trigger for apoptosis, or programmed cell death. mdpi.com The cell's DNA damage response (DDR) system detects the strand breaks and initiates a cascade of signaling events designed to eliminate the compromised cell.

While the precise pathways can vary between cell types, the general process involves sensor proteins that recognize the DNA lesions. These sensors activate transducer kinases, which in turn phosphorylate and activate a host of effector proteins. One critical effector is the tumor suppressor protein p53. Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. Studies have shown that this compound-induced apoptosis is associated with an increase in the levels of Cyclin-Dependent Kinase Inhibitor 1A (p21), a key downstream target of p53 that helps to enforce cell cycle arrest. researchgate.net The accumulation of DNA damage ultimately converges on the activation of caspases, the primary executioners of the apoptotic program, leading to the systematic dismantling of the cell. researchgate.net

| Trigger | Key Signaling Molecules | Cellular Response | Ultimate Outcome |

|---|---|---|---|

| DNA Double-Strand Breaks | Sensor Proteins (e.g., ATM/ATR) | Activation of DNA Damage Response (DDR) | Signal Amplification |

| Activated DDR | Transducer Kinases, p53 | Cell Cycle Arrest, Transcriptional activation of pro-apoptotic genes | Commitment to Apoptosis |

| Pro-apoptotic Signals | p21, Caspases | Execution of Apoptotic Program | Programmed Cell Death |

Preclinical Evaluation of Zoptarelin Doxorubicin

In Vivo Studies: Pharmacological Profiles in Preclinical Models

The promising in vitro results for zoptarelin doxorubicin (B1662922) were further evaluated in various in vivo preclinical models. In nude mice bearing xenografts of human tumors, the conjugate demonstrated prominent antitumor activity. researchgate.net Treatment with zoptarelin doxorubicin led to significant inhibition of tumor growth in models of human pancreatic cancer, urinary bladder cancer, and glioblastoma. goettingen-research-online.demedchemexpress.comcore.ac.uk In several of these studies, the antitumor effect of this compound was more powerful compared to treatment with equimolar doses of unconjugated doxorubicin. researchgate.netgoettingen-research-online.de

Xenograft Tumor Model Efficacy Assessments

This compound has been evaluated in several xenograft models, where human cancer cells are implanted into immunodeficient mice, to assess its anti-tumor activity. These models are a crucial step in preclinical research, providing a link between initial in vitro data and potential clinical efficacy. xenograft.net

In a xenograft model using U-87 MG human glioblastoma cells, this compound was among the novel anti-angiogenic therapies tested. xenograft.net This model is widely used due to its ability to mimic key characteristics of human glioblastoma. xenograft.net In vitro studies on glioblastoma cells demonstrated that this compound (also referred to as AN-152) inhibited cell growth by nearly 70% and significantly increased apoptosis by almost 250%. medchemexpress.com

The efficacy of this compound has also been demonstrated in xenograft models of other cancer types. In studies involving LHRH receptor-positive cancer cell lines of the breast, ovary, and endometrium, this compound (AN-152) effectively delivered doxorubicin to the tumor cells. bioscientifica.com Furthermore, the compound was shown to be more potent at inhibiting tumor growth in tumor-bearing mice compared to doxorubicin alone. bioscientifica.com

A study on OCM3 uveal melanoma cells, which express LHRH receptors, showed that this compound reduced cell viability by 36.3% after 24 hours and 84.7% after 48 hours. oncotarget.com For comparison, free doxorubicin resulted in a 62.9% and 89.7% reduction in cell viability at the same time points, respectively. oncotarget.com

Interactive Table: Efficacy of this compound in Xenograft Models

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Settings

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound have been characterized in preclinical settings to understand its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action. Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the plasma concentration profiles of both this compound and its active metabolite, doxorubicin. nih.govresearchgate.net

A PBPK parent-metabolite model was developed by first creating a model for doxorubicin using clinical data, and then expanding it to a parent-metabolite model for this compound using data from three different clinical studies. researchgate.net This model integrated in vitro data and was used to assess the potential for drug-drug interactions. core.ac.uk The model predicted no significant changes in the plasma concentrations of simvastatin (B1681759) or metformin (B114582) when co-administered with this compound. researchgate.net

In terms of pharmacodynamics, this compound has been shown to alter the expression of genes related to angiogenesis and metastasis in uveal melanoma. oncotarget.com It also up-regulates the tumor suppressor p53 and inhibits the expression of the neural stem cell marker nestin. medchemexpress.com

Preclinical studies have also investigated the stability of this compound. Despite some studies indicating low stability, the compound progressed to clinical trials. bioscientifica.com

Interactive Table: Preclinical Pharmacokinetic and Pharmacodynamic Findings

Mechanisms of Resistance and Overcoming Therapeutic Challenges

Intrinsic and Acquired Resistance Mechanisms to Doxorubicin (B1662922)

Tumor cells can develop resistance to doxorubicin through a variety of complex and often overlapping mechanisms. magtechjournal.comnih.gov These adaptations allow cancer cells to survive the cytotoxic effects of the drug, leading to treatment failure. magtechjournal.com Key mechanisms include the active removal of the drug from the cell, alterations in the drug's molecular target, the dysregulation of pathways that control cell death, and changes in cellular signaling that promote survival. nih.govnih.gov

One of the most well-documented mechanisms of multidrug resistance (MDR) involves the overexpression of ATP-binding cassette (ABC) transporters. spandidos-publications.comnih.gov These membrane proteins function as energy-dependent efflux pumps, actively expelling a wide range of xenobiotic compounds, including chemotherapeutic drugs, from the cell. spandidos-publications.comwikipedia.org This process reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its cytotoxic effect. spandidos-publications.com

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a prominent member of the ABC transporter family and a primary cause of MDR in many cancers. spandidos-publications.comwikipedia.org Overexpression of P-gp has been detected in various chemoresistant cancer types and is a major factor in resistance to anthracyclines like doxorubicin. spandidos-publications.comwikipedia.orgpharmgkb.org The expression of these efflux pumps can be an intrinsic characteristic of some tumors or can be acquired during long-term exposure to a chemotherapeutic drug. magtechjournal.comresearchgate.net Other ABC transporters, such as the multidrug resistance-associated protein (MRP) family and breast cancer resistance protein (BCRP/ABCG2), also contribute to this resistance phenotype. spandidos-publications.comnih.gov

| Transporter Family | Specific Protein (Gene) | Function in Doxorubicin Resistance | Reference |

|---|---|---|---|

| ATP-binding cassette (ABC) Transporters | P-glycoprotein (P-gp / MDR1 / ABCB1) | Acts as an ATP-dependent drug efflux pump, reducing intracellular doxorubicin accumulation. Overexpression is a primary cause of MDR. | spandidos-publications.comwikipedia.org |

| ATP-binding cassette (ABC) Transporters | Multidrug Resistance-Associated Protein (MRP) | Contributes to the efflux of chemotherapeutic agents, leading to resistance. | spandidos-publications.com |

| ATP-binding cassette (ABC) Transporters | Breast Cancer Resistance Protein (BCRP / ABCG2) | Confers resistance to various drugs, including anthracyclines, by pumping them out of the cell. | spandidos-publications.comnih.gov |

The primary intracellular target of doxorubicin is topoisomerase II alpha (TOP2A), an enzyme essential for managing DNA topology during replication and transcription. nih.govpharmgkb.org Doxorubicin acts as a "topo II poison" by stabilizing the transient complex formed between the enzyme and DNA, which results in the accumulation of protein-linked double-strand DNA breaks (DSBs). nih.govnih.gov These unrepaired DSBs trigger cell cycle arrest and apoptosis. nih.gov

Cancer cells can develop resistance by altering TOP2A. nih.govfrontiersin.org This can occur through several mechanisms:

Reduced Expression: A decrease in the amount of TOP2A protein means there are fewer targets for doxorubicin to poison, thus diminishing the drug's effectiveness. nih.govwiley.com

Gene Mutations: Point mutations in the TOP2A gene can change the enzyme's structure, reducing its affinity for doxorubicin or affecting its catalytic activity in a way that prevents the formation of stable drug-enzyme-DNA complexes. frontiersin.orgmdpi.com

Post-Translational Modifications: Changes in the phosphorylation state of TOP2A can modulate its activity and its sensitivity to inhibitors, contributing to a resistant phenotype. frontiersin.org

Studies have shown that tumors with higher levels of TOP2A expression tend to be more responsive to anthracycline-based chemotherapy. nih.gov Conversely, a reduction in TOP2A expression or the presence of mutations can lead to a high degree of resistance. frontiersin.orgwiley.com

The ultimate goal of doxorubicin-induced DNA damage is to trigger apoptosis, or programmed cell death. nih.gov Consequently, resistance can arise from the dysregulation of the cellular machinery that controls apoptosis and repairs DNA damage. nih.govnih.gov

Doxorubicin-induced DSBs activate complex DNA damage response (DDR) pathways. frontiersin.org If the damage is too severe to be repaired, these pathways signal for apoptosis, often involving the activation of key proteins like p53 and the subsequent activation of caspases. nih.govfrontiersin.org Resistant cells often exhibit an enhanced capacity to repair DNA damage or a failure to activate apoptotic signaling. nih.govmolbiolcell.org For instance, increased activity of the nonhomologous end joining (NHEJ) pathway, a major route for repairing DSBs in mammalian cells, can lead to resistance by preventing the accumulation of lethal DNA damage and thereby inhibiting caspase activation. molbiolcell.org Furthermore, the upregulation of anti-apoptotic proteins (like those in the Bcl-2 family) or the downregulation of pro-apoptotic proteins can prevent the cell from executing the death program even in the presence of a strong damage signal. nih.gov

The landscape of doxorubicin resistance is further complicated by the involvement of microRNAs (miRNAs) and various pro-survival signaling pathways. nih.govsci-hub.se MiRNAs are small, non-coding RNA molecules that regulate gene expression post-transcriptionally. nih.govresearchgate.net They can act as either tumor suppressors or oncogenes and have been shown to modulate cellular responses to chemotherapy by targeting genes involved in drug resistance. nih.govsci-hub.seresearchgate.net

For example, specific miRNAs can influence the expression of ABC transporters, apoptosis regulators, and key components of signaling pathways. nih.govsci-hub.se The upregulation of certain miRNAs, such as hsa-miR-21, has been linked to doxorubicin resistance by downregulating tumor suppressors like PTEN, a key negative regulator of the pro-survival PI3K/AKT pathway. sci-hub.se The PI3K/AKT/mTOR and MAPK signaling pathways are critical for cell proliferation and survival, and their aberrant activation is a common feature in cancer that can contribute to drug resistance. nih.govmdpi.com By modulating these intricate networks, miRNAs can profoundly impact a cancer cell's sensitivity or resistance to doxorubicin. nih.govresearchgate.net

| Signaling Pathway | Role in Doxorubicin Resistance | Modulating miRNAs (Example) | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | Promotes cell survival and proliferation, inhibiting apoptosis. Its activation is linked to resistance. | miR-21 (downregulates PTEN, an inhibitor of the pathway) | nih.govsci-hub.se |

| MAPK | Regulates cell proliferation and differentiation; its dysregulation can contribute to drug resistance. | miR-133 (levels can be reduced by DOX, affecting this pathway) | nih.govmdpi.com |

| Notch | Involved in cell differentiation and cancer stem cell regulation, contributing to drug resistance. | miR-34a (targets NOTCH1, increasing sensitivity to doxorubicin) | nih.gov |

| WNT | Plays a role in developmental processes and its dysregulation is associated with cancer and chemoresistance. | Various miRNAs regulate components of the WNT pathway. | researchgate.net |

Dysregulation of Apoptotic Pathways and DNA Repair Mechanisms

Zoptarelin Doxorubicin's Strategy for Circumventing Resistance

This compound (also known as AEZS-108) is a cytotoxic conjugate designed to overcome the limitations of conventional doxorubicin therapy, including drug resistance. wikipedia.orgnih.gov It consists of doxorubicin chemically linked to an analog of the luteinizing hormone-releasing hormone (LHRH), [D-Lys6]LHRH. nih.govspandidos-publications.com This design leverages the overexpression of LHRH receptors on the surface of various cancer cells—including approximately 80% of endometrial and ovarian cancers, 86% of prostate cancers, and about 50-74% of breast cancers—to achieve targeted drug delivery. wikipedia.orgnih.govspandidos-publications.comoup.com

The primary strategy by which this compound circumvents resistance is through its mechanism of cellular entry. researchgate.netresearchgate.net Unlike free doxorubicin, which enters cells primarily through diffusion, this compound binds specifically to LHRH receptors on the cancer cell surface. wikipedia.orgdoi.orgnih.gov This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the drug-receptor complex, forming a vesicle that transports the conjugate into the cell. researchgate.netresearchgate.netnih.gov

This internalization mechanism is key to bypassing the P-glycoprotein (MDR-1) efflux pump. researchgate.netresearchgate.net Since the drug is carried inside the cell within a vesicle, it is shielded from the efflux pumps located on the cell membrane that would otherwise expel free doxorubicin. researchgate.netresearchgate.net Once inside the cell, the conjugate is processed, and the active doxorubicin is released to accumulate within the nucleus, where it can induce DNA damage and apoptosis. researchgate.netresearchgate.netnih.gov

This targeted delivery and alternative entry route have been shown to induce apoptosis in cancer cell lines independent of their MDR-1 status. spandidos-publications.commedkoo.com Studies have demonstrated that this compound is effective in doxorubicin-resistant cancer cells that overexpress P-glycoprotein, suggesting its potential to overcome this common form of chemoresistance. spandidos-publications.commedkoo.com The receptor-mediated uptake ensures a high concentration of the cytotoxic agent within the target cancer cells, potentially overcoming resistance mechanisms that rely on reducing intracellular drug levels. nih.gov

Impact on Multidrug Resistance Gene Expression

This compound has been shown to circumvent and influence the expression of genes associated with multidrug resistance (MDR), a significant hurdle in cancer chemotherapy. The primary mechanism by which it overcomes resistance is through its targeted delivery system, which bypasses the conventional efflux pump mechanisms that render many cancer cells resistant to standard doxorubicin.

Research indicates that this compound's entry into cancer cells is mediated by the gonadotropin-releasing hormone (GnRH) receptor. frontiersin.orgresearchgate.net Following binding to the receptor, the entire this compound-GnRH receptor complex is internalized into the cell via coated vesicles. frontiersin.orgresearchgate.net This process effectively bypasses the multidrug resistance protein-1 (MDR-1), also known as P-glycoprotein or ATP-binding cassette subfamily B member 1 (ABCB1), which is a major efflux pump responsible for expelling chemotherapeutic agents from cancer cells. frontiersin.orgmdpi.com Consequently, the cytotoxic payload, doxorubicin, is released and accumulates within the nucleus, inducing apoptosis in a manner that is independent of the MDR-1 system. frontiersin.orgresearchgate.netnih.govmedkoo.com This targeted approach is considered a key advantage, as it has the potential to overcome resistance conferred by MDR-1. mdpi.com This MDR-1-independent apoptosis has been observed in various LHRH receptor-positive cancer cell lines, including those of the breast, endometrium, and ovary. nih.govmedkoo.com

While the primary strategy for overcoming resistance is bypass, studies have also investigated the direct impact of this compound on the expression of MDR-related genes. In a study using a human uveal melanoma cell line (OCM3), which expresses LHRH receptors, treatment with AEZS-108 (this compound) was found to alter the mRNA expression profiles of regulatory factors. oncotarget.com Notably, it upregulated the expression of the MASPIN/SERPINB5 tumor suppressor gene. oncotarget.com

Further detailed analysis of gene expression was conducted on human urinary bladder cancers grown in nude mice. researchgate.net This research utilized a Human Cancer Drug Resistance & Metabolism RT Profiler PCR Array to assess changes in gene expression following treatment with AN-152 (this compound). The findings revealed altered expression levels of several genes involved in drug resistance. researchgate.net

The table below summarizes the observed changes in the expression of key multidrug resistance and related genes following treatment with this compound in experimental models of human urinary bladder cancer.

| Gene Symbol | Gene Name | Function | Observed Change in Expression with this compound | Cancer Model |

|---|---|---|---|---|

| ABCB1 | ATP-binding cassette, subfamily B, member 1 (MDR1) | Drug efflux pump | Expression altered | Human urinary bladder cancer xenografts |

| ABCC1 | ATP-binding cassette, subfamily C, member 1 | Drug efflux pump | Expression altered | Human urinary bladder cancer xenografts |

| TOP2A | Topoisomerase (DNA) II alpha | Drug target, DNA replication | Expression altered | Human urinary bladder cancer xenografts |

| BCL2 | B-cell CLL/lymphoma 2 | Anti-apoptotic protein | Expression altered | Human urinary bladder cancer xenografts |

| MASPIN/SERPINB5 | Serpin Family B Member 5 | Tumor suppressor | Upregulated | Uveal Melanoma (OCM3 cells) |

These findings suggest that in addition to bypassing the MDR-1 efflux pump, this compound can modulate the expression of a panel of genes implicated in drug resistance, apoptosis, and tumor suppression. oncotarget.comresearchgate.net

Advanced Methodologies and Predictive Modeling in Zoptarelin Doxorubicin Research

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling represents a powerful tool in modern drug development, simulating the absorption, distribution, metabolism, and excretion (ADME) of a drug within a virtual physiological system. preprints.org For a complex molecule like zoptarelin doxorubicin (B1662922), a targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH) linked to doxorubicin, PBPK modeling is crucial for understanding its disposition. nih.govspringermedizin.de

A whole-body PBPK model for zoptarelin doxorubicin and its active metabolite, doxorubicin, has been successfully developed and established. nih.gov The development process was methodical and occurred in two distinct steps to ensure accuracy and robustness. nih.govspringermedizin.deresearchgate.net

First, a PBPK model for doxorubicin was developed and validated. nih.gov This initial model was constructed using clinical data from a study arm where patients were administered doxorubicin alone. nih.govresearchgate.net This step was essential as doxorubicin is the active metabolite of this compound. nih.gov The doxorubicin model incorporated key distribution factors, including intracellular binding to DNA, to account for its extensive distribution into tissues and slow elimination. nih.govresearchgate.net

Second, this validated doxorubicin model was integrated into a parent-metabolite PBPK model for this compound itself. nih.govresearchgate.net The development and validation of the parent-metabolite model utilized clinical data from three different studies involving this compound. nih.govresearchgate.net This comprehensive dataset provided a robust foundation for the model's construction. The final model was developed to guide the drug's development process. core.ac.uk

The developed PBPK model serves as a powerful predictive tool for understanding the disposition of this compound and its potential effects on other biological systems. nih.gov A primary application of the model was to evaluate the in vivo inhibition of specific drug transporters based on in vitro findings. nih.govspringermedizin.de

In vitro experiments identified that this compound has an inhibitory effect on the drug transporters organic anion-transporting polypeptide 1B3 (OATP1B3) and organic cation transporter 2 (OCT2). nih.govspringermedizin.de The PBPK model was then used to translate these findings into a clinical context, predicting the potential for drug-drug interactions (DDIs). nih.gov The model simulated worst-case scenarios for the inhibition of these transporters, providing a conservative estimate of risk. nih.govresearchgate.net Predictions indicated that the disposition of this compound would lead to minimal in vivo inhibition of these pathways. preprints.org

| Transporter | Predicted Worst-Case Decrease in Transport Rate preprints.orgnih.gov |

| OATP1B3 | 0.5% |

| OCT2 | 2.5% |

Furthermore, by integrating data on LHRH receptor expression, the model can be refined to predict drug exposure at specific target sites, such as LHRH-positive tumors, which is the intended site of action for this targeted therapy. nih.govresearchgate.net Spatio-temporal tissue concentration modeling has been used for doxorubicin to translate in vitro data to the clinical context of tumor penetration. diva-portal.org

A key strength of the this compound PBPK model is its successful integration of data from multiple sources to achieve accurate in vivo predictions. nih.gov The model development process is a clear example of a "middle-out" approach, combining preclinical in vitro data with clinical study results. nih.gov

Specifically, parameters determined from in vitro assays were implemented directly into the model structure. nih.gov This included data on the inhibitory potential of this compound against key drug transporters. nih.govspringermedizin.deresearchgate.net This in vitro information was then used by the PBPK model, which is built upon physiological and anatomical parameters from virtual populations, to simulate the real-world clinical pharmacokinetics observed in Phase I and Phase II trials. nih.govnih.gov This integration allows for a mechanistic extrapolation from the laboratory bench to clinical scenarios, a process known as in vitro-in vivo extrapolation (IVIVE). nih.gov The ability of the model to accurately replicate observed clinical outcomes after being informed by in vitro data serves as a critical validation of its predictive power. nih.gov

Application in Predicting Drug Disposition and Target Site Exposure

Quantitative Systems Pharmacology (QSP) and Systems Toxicology Approaches

Beyond standard pharmacokinetics, understanding a drug's interaction with complex biological networks is essential. Quantitative Systems Pharmacology (QSP) and systems toxicology models integrate pharmacokinetic data with systems biology to provide a deeper mechanistic insight into a drug's effects. scispace.comnih.gov

While specific multi-omics studies on this compound are not detailed in the available literature, research on its active moiety, doxorubicin, provides a framework for such advanced analyses. Studies using 3D human intestinal organoids have investigated the molecular mechanisms of doxorubicin-induced toxicity by evaluating transcriptomic responses. nih.govmdpi.com

In these studies, transcriptomics revealed that pathways related to the cell cycle, p53 signaling, and oxidative stress were most affected by doxorubicin. mdpi.com Furthermore, in silico proteomics, based on known doxorubicin protein targets, corroborated the transcriptomic findings, highlighting impacts on cell cycle and senescence, molecular transport, and mitochondrial impairment. nih.govmdpi.com The insights gained from these multi-omics data are being explored to establish quantitative systems toxicology (QST) models. mdpi.com Such QST models are designed to predict drug-induced gastrointestinal toxicity, providing a mechanistic understanding that would be highly relevant for assessing the complete effects of this compound. nih.govmdpi.com

A primary purpose for the development of the this compound PBPK model was to assess its potential for causing drug-drug interactions (DDIs). nih.govspringermedizin.de Computational methods are essential for predicting DDIs, as they can simulate complex scenarios that would be costly and difficult to test clinically. nih.gov

The PBPK model was used to conduct specific DDI simulations with known substrates of the transporters that this compound was found to inhibit in vitro. nih.gov These simulations predicted the effect of this compound co-administration on the plasma concentrations of these "victim" drugs. nih.govresearchgate.net The results showed that this compound is unlikely to cause clinically significant DDIs via the OATP1B3 and OCT2 pathways. nih.govspringermedizin.de This work is part of a larger effort to apply PBPK modeling to predict both drug-drug and drug-gene interactions to inform drug development and precision dosing. core.ac.uk

| Victim Drug | Investigated Transporter preprints.orgnih.gov | Predicted Outcome preprints.orgnih.gov |

| Simvastatin (B1681759) | OATP1B3 | No significant change in plasma concentration |

| Metformin (B114582) | OCT2 | No significant change in plasma concentration |

Future Research Directions and Translational Perspectives

Optimization of Peptide-Drug Conjugate Architecture for Enhanced Efficacy

The architecture of a peptide-drug conjugate is a critical determinant of its therapeutic index. It consists of three fundamental components: the homing peptide, the cytotoxic payload, and the linker that connects them. mdpi.compreprints.org For Zoptarelin doxorubicin (B1662922), the targeting peptide is a [D-Lys(6)]-GnRH analog, and the payload is doxorubicin. nih.govfrontiersin.org

Future research will focus on optimizing each of these elements:

Homing Peptide: While the GnRH analog has shown high affinity for the LHRH receptor, modifications could further enhance targeting specificity and stability. nih.gov Innovations such as bicyclic peptides, which offer greater proteolytic stability compared to linear or monocyclic peptides, represent a promising avenue for creating more robust targeting moieties. nih.govfrontiersin.org

| Component | Area for Optimization | Rationale |

| Homing Peptide | Bicyclic Peptides | Enhanced proteolytic stability and rigidity. nih.gov |

| Payload | More Potent Cytotoxins | To increase efficacy, as doxorubicin's potency in this conjugate was questioned after Phase III results. targetedonc.commdpi.com |

| Overall Structure | Molecular Size/Weight | To balance tumor penetration with renal clearance rates. |

Exploration of Novel Linker Technologies and Controlled Release Strategies

The linker is a crucial component that dictates the stability of the PDC in circulation and the efficiency of payload release at the target site. nih.govbiosynth.com Zoptarelin doxorubicin utilizes an ester bond, which may be susceptible to premature cleavage by serum carboxylesterases, leading to the systemic release of doxorubicin and off-target toxicity. mdpi.combioscientifica.combeilstein-journals.org This instability is a suspected reason for the disappointing clinical trial results. beilstein-journals.orgresearchgate.net

Future strategies will involve exploring a variety of linker technologies to ensure the payload remains attached until the conjugate is internalized by the target cancer cell. mdpi.compreprints.org

Types of Advanced Linkers:

Enzyme-Sensitive Linkers: These are designed to be cleaved by specific enzymes, such as cathepsins, that are abundant in the lysosomal compartments of tumor cells. mdpi.compreprints.org

pH-Sensitive Linkers: These linkers, like hydrazones, are stable at the physiological pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes. biosynth.com

Reducible Linkers: These linkers contain disulfide bonds that are cleaved in the reducing intracellular environment, offering another mechanism for targeted drug release. nih.gov

The goal is to design a linker that provides a balance of stability in circulation and efficient, controlled release of the unmodified drug within the cancer cell, thereby maximizing efficacy and minimizing systemic side effects. biosynth.com

Combination Therapeutic Approaches with this compound and Other Modalities

Combining targeted therapies with other anticancer treatments is a promising strategy to enhance efficacy and overcome resistance. Research has shown that the anti-tumor effects of this compound can be synergistically enhanced when combined with other agents.

A preclinical study on triple-negative breast cancer (TNBC) demonstrated that co-treatment with the glycolysis inhibitor 2-deoxy-D-glucose (2DG) significantly increased the apoptosis and reduction in cell viability caused by this compound. nih.gov This suggests that targeting the metabolic phenotype of cancer cells can make them more susceptible to LHRH-targeted chemotherapy. nih.gov

Furthermore, the general principle of combining LHRH-targeted therapies with other modalities like PARP inhibitors has shown promise in preclinical models of ovarian cancer, suggesting a potential future direction for related conjugates. researchgate.net The integration of these targeted agents with standard-of-care chemotherapy or emerging immunotherapies is a challenging but critical area of investigation. nih.gov

| Combination Strategy | Rationale | Supporting Evidence |

| This compound + Glycolysis Inhibitor (2DG) | Targeting the glycolytic phenotype of TNBC enhances the efficacy of the targeted chemotherapy. | Synergistic effect observed in reducing viability and enhancing apoptosis in TNBC cell lines and xenograft models. nih.gov |

| LHRH-Targeted Agents + PARP Inhibitors | Potential for synergistic effects in cancers like ovarian cancer. | Preclinical data with other LHRH-targeted agents suggests this is a promising approach. researchgate.net |

Development of Predictive Biomarkers for Receptor Expression and Therapeutic Response

A significant challenge in personalized oncology is the identification of reliable biomarkers to predict therapeutic response. urotoday.com For this compound, the primary biomarker is the expression of the LHRH receptor on tumor cells. nih.gov Studies have shown that LHRH receptors are expressed in a high percentage of various cancers, including 40% to 90% of endometrial cancers, making it a valuable therapeutic target. asco.orgresearchgate.netnih.gov

However, the level of receptor expression can be heterogeneous, and its presence alone may not guarantee a clinical response. asco.org The failure of the ZoptEC trial, which did not pre-select patients based on a standardized LHRH receptor expression level, underscores the critical need for robust and validated predictive biomarkers. targetedonc.comnih.gov

Future research must focus on:

Standardized Receptor Assays: Developing and validating standardized immunohistochemistry (IHC) or other molecular assays to accurately quantify LHRH receptor expression in tumor tissue.

Identifying Response Thresholds: Determining a specific level of receptor expression that correlates with a higher probability of response to treatment.

Exploring Other Biomarkers: Investigating other molecular markers or genomic signatures that, in addition to LHRH receptor status, could predict which patients are most likely to benefit from this targeted therapy. nih.govmdpi.com

Expanding Targeted Indications for this compound and Related Conjugates

The rationale for using this compound is based on the expression of LHRH receptors on cancer cells. While initial trials focused on gynecological cancers and prostate cancer, the scientific literature indicates that LHRH receptors are expressed on a much wider array of tumors. mdpi.comdrugbank.comcsmres.co.uk

Potential New Indications Based on LHRH Receptor Expression:

Pancreatic Cancer researchgate.net

Melanoma (Skin Cancer) researchgate.net

Glioblastoma (Brain Cancer) researchgate.net

Renal Cell Carcinoma (Kidney Cancer) aacrjournals.org

Hepatocellular Carcinoma (Liver Cancer) aacrjournals.org

Lung Cancer researchgate.net

Urothelial Carcinoma csmres.co.uk

The presence of LHRH receptors in these malignancies provides a strong basis for exploring the efficacy of this compound or next-generation LHRH-targeted conjugates in these patient populations. researchgate.netcsmres.co.ukaacrjournals.org This expansion of targeted indications represents a significant translational perspective for this class of drugs.

Advanced Preclinical Models for Efficacy and Resistance Studies

Preclinical models are essential for evaluating the efficacy and understanding the resistance mechanisms of new cancer therapies. This compound demonstrated significant anti-tumor activity in various xenograft models using nude mice. nih.govfrontiersin.org A key proposed advantage was its ability to bypass the P-glycoprotein (MDR-1) efflux pump, a common mechanism of resistance to doxorubicin. nih.govmdpi.comresearchgate.net

Despite these promising preclinical results, the compound did not translate into a survival benefit in the Phase III ZoptEC trial. targetedonc.comnih.gov This discrepancy highlights the limitations of traditional preclinical models and the need for more advanced systems that can better recapitulate the complexity of human tumors.

Future research should utilize:

Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better maintain the heterogeneity and molecular characteristics of the original tumor.

3D Organoid Cultures: Three-dimensional cell cultures derived from patient tumors can provide a more accurate in vitro system for studying drug response and toxicity compared to traditional 2D cell lines. mdpi.comnih.gov

Humanized Mouse Models: These are mice engrafted with a human immune system, allowing for the study of interactions between the targeted therapy and immune cells, which is crucial for developing combination therapies with immunotherapies.

These advanced models will be invaluable for more accurately predicting clinical efficacy, investigating mechanisms of both intrinsic and acquired resistance, and optimizing the design of future LHRH-targeted PDCs.

Q & A

Q. What is the molecular rationale for designing zoptarelin doxorubicin as a peptide-drug conjugate (PDC)?

this compound combines a gonadotropin-releasing hormone (GnRH) analog with doxorubicin via a glutaryl linker. The GnRH peptide targets overexpressed GnRH receptors (GnRHR) in cancers like endometrial, ovarian, and prostate tumors, facilitating receptor-mediated internalization. This design aims to enhance tumor-specific delivery of doxorubicin while reducing systemic toxicity. The D-lysine substitution at position 6 of the GnRH analog improves linker stability and receptor binding efficiency .

Q. How does this compound bypass multidrug resistance (MDR) mechanisms?

The conjugate exploits receptor-mediated endocytosis, bypassing MDR-1/P-glycoprotein efflux pumps. Upon internalization, intracellular hydrolysis releases free doxorubicin directly into the nucleus, inducing apoptosis independent of MDR pathways. Preclinical studies confirm this mechanism using laser scanning microscopy to track intracellular drug distribution .

Q. What biomarkers are critical for evaluating this compound efficacy in preclinical models?

Key biomarkers include:

- GnRHR expression (via immunohistochemistry or flow cytometry) to confirm target engagement.

- Plasma pharmacokinetics (PK) of both the conjugate and free doxorubicin.

- Tumor apoptosis markers (e.g., caspase-3 activation, TUNEL assays) to assess cytotoxic activity. Phase I/II trials prioritized GnRHR-positive patient cohorts to validate target-dependent efficacy .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling address variability in this compound clinical data?

PBPK models integrate in vitro hydrolysis rates, organ-specific clearance, and receptor binding dynamics to predict interpatient variability. For example:

- Training datasets : Use Phase I PK data (10–267 mg/m² doses) to optimize parameters like tissue permeability and hydrolysis rates.

- Test datasets : Validate models against independent Phase II/III data, accounting for covariates (e.g., body surface area, renal function). Sensitivity analysis in PK-Sim® identifies critical parameters (e.g., OATP1B3/OCT2 inhibition) driving DDIs .

Q. What methodological flaws contributed to the Phase III trial failure in endometrial cancer?

The Phase III ZoptEC trial (NCT01767155) showed no survival benefit over free doxorubicin. Key issues included:

- Patient heterogeneity : Lack of mandatory GnRHR screening, leading to enrollment of receptor-negative patients.

- Dosing limitations : The maximum tolerated dose (267 mg/m²) may have been subtherapeutic due to hydrolysis variability.

- Toxicity-driven attrition : Severe adverse events (e.g., allergic reactions, cardiotoxicity) reduced treatment adherence .

Q. How can researchers reconcile contradictory preclinical and clinical data on this compound’s efficacy?

- Preclinical models : Use patient-derived xenografts (PDXs) with confirmed GnRHR expression to mimic receptor-positive tumors.

- Clinical stratification : Retrospectively analyze Phase III samples for GnRHR status and correlate with outcomes.

- Mechanistic studies : Employ RNA sequencing to identify resistance pathways (e.g., altered endocytosis or lysosomal degradation) .

Q. What experimental strategies mitigate this compound’s off-target toxicity?

- Linker optimization : Replace the glutaryl spacer with protease-cleavable sequences (e.g., cathepsin-B substrates) to enhance tumor-specific release.

- Co-administration with dexamethasone : Preclinical data suggest anti-allergic premedication reduces infusion-related reactions.

- Cardioprotective agents : Liposomal encapsulation or co-treatment with dexrazoxane may attenuate doxorubicin-induced cardiotoxicity .

Q. How should researchers design assays to quantify target-mediated drug disposition (TMDD)?

- Receptor binding assays : Use surface plasmon resonance (SPR) to measure kon/koff rates for GnRHR.

- Cellular uptake studies : Track radiolabeled this compound in GnRHR-positive vs. knockdown cell lines.

- Systems pharmacology : Incorporate TMDD parameters into PBPK models to predict tumor-to-plasma ratios .

Methodological Guidelines

- For PK/PD modeling : Prioritize datasets from Phase I studies (e.g., ZEN-008-Z023) with rigorous bioanalytical validation to minimize variability .

- For clinical trial design : Mandate biomarker stratification (GnRHR status) and adaptive dosing protocols to optimize therapeutic indices .

- For in vitro studies : Validate carboxylesterase activity in hydrolysis assays using human liver microsomes to ensure translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.